molecular formula C5H6N2O2 B2450693 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1503601-15-7

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2450693
CAS No.: 1503601-15-7
M. Wt: 126.115
InChI Key: OLXKOHGCSFTLSM-UHFFFAOYSA-N
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Description

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C5H6N2O2 It is characterized by a pyrazole ring substituted with a hydroxyl group at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 4-position

Properties

IUPAC Name

2-methyl-5-oxo-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-2-4(3-8)5(9)6-7/h2-3H,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXKOHGCSFTLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where the Vilsmeier-Haack reagent generates an electrophilic formylating agent. The hydroxyl group at position 3 acts as an electron-donating group, directing formylation to position 4. Key steps include:

  • Activation : Formation of the iminium intermediate from DMF and POCl₃.
  • Electrophilic Attack : The activated formyl group targets the electron-rich position 4 of the pyrazole ring.
  • Workup : Hydrolysis under controlled conditions yields the carbaldehyde.

Optimization and Challenges

  • Temperature Control : Reactions are typically conducted at 90–120°C to balance reactivity and selectivity.
  • Protection Strategies : The hydroxyl group’s susceptibility to phosphorylation necessitates careful stoichiometric control. Excess POCl₃ may lead to side products, such as phosphorylated derivatives.
  • Yield and Purity : Reported yields range from 65–75%, with purity >90% after recrystallization.

Cyclocondensation of Methyl Hydrazine with γ-Keto Aldehydes

This method constructs the pyrazole ring de novo by reacting methyl hydrazine with γ-keto aldehydes, such as 3-oxobutanal derivatives. The approach leverages the inherent reactivity of α,β-unsaturated carbonyl compounds.

Synthetic Pathway

  • Precursor Synthesis : γ-Keto aldehydes are prepared via Claisen condensation of ethyl acetoacetate with aldehydes.
  • Cyclization : Methyl hydrazine reacts with the γ-keto aldehyde in acidic or neutral media, forming the pyrazole ring. The hydroxyl group arises from keto-enol tautomerization during cyclization.

Advantages and Limitations

  • Regioselectivity : The reaction favors formation of the 1,3-disubstituted pyrazole due to steric and electronic effects.
  • Byproduct Formation : Competing pathways may generate 1,5-disubstituted isomers, necessitating chromatographic separation.
  • Yield : Typical yields are 50–60%, with purity enhancements achievable via recrystallization in ethanol.

Oxidation of 3-Hydroxymethyl-1-Methyl-1H-Pyrazole

Selective oxidation of the hydroxymethyl group at position 4 to a carbaldehyde offers a streamlined route. This method avoids the challenges of direct formylation.

Oxidizing Agents and Conditions

  • Jones Reagent (CrO₃/H₂SO₄) : Effective but requires strict temperature control (−10°C to 0°C) to prevent over-oxidation to carboxylic acids.
  • Pyridinium Chlorochromate (PCC) : Milder conditions (room temperature, dichloromethane) yield the aldehyde without further oxidation.

Performance Metrics

  • Conversion Efficiency : >85% with PCC, compared to 70–75% with Jones reagent.
  • Scalability : PCC is preferred for large-scale synthesis due to easier handling and reduced toxicity.

Nucleophilic Aromatic Substitution for Hydroxyl Group Introduction

This two-step strategy introduces the hydroxyl group post-formylation:

  • Formylation : 1-Methylpyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack formylation.
  • Hydroxylation : Electrophilic substitution at position 3 using nitration followed by reduction and diazotization-hydrolysis.

Detailed Steps

  • Nitration : Treatment with fuming HNO₃ at 0°C introduces a nitro group at position 3.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Diazotization-Hydrolysis : The amine is diazotized with NaNO₂/HCl and hydrolyzed to a hydroxyl group.

Challenges

  • Functional Group Tolerance : The aldehyde group must withstand nitration conditions, necessitating low temperatures.
  • Overall Yield : Multi-step synthesis results in modest yields (~40–50%).

Microwave-Assisted Synthesis via Knoevenagel Condensation

Microwave irradiation accelerates the Knoevenagel condensation between 3-hydroxy-1-methylpyrazole and glyoxylic acid, facilitating rapid aldehyde formation.

Procedure

  • Reaction Setup : A mixture of 3-hydroxy-1-methylpyrazole, glyoxylic acid, and piperidine catalyst is irradiated at 100°C for 10–15 minutes.
  • Workup : The crude product is purified via silica gel chromatography.

Benefits

  • Reaction Time : Reduced from hours to minutes.
  • Yield Improvement : 75–80% compared to 60% under conventional heating.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Vilsmeier-Haack 65–75 >90 Direct, single-step Requires hydroxyl group protection
Cyclocondensation 50–60 85–90 De novo ring synthesis Isomer separation needed
Oxidation 70–85 >95 Avoids electrophilic substitution Over-oxidation risk
Nucleophilic Substitution 40–50 80–85 Modular functionalization Multi-step, low yield
Microwave-Assisted 75–80 >90 Rapid, energy-efficient Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
3-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, facilitating the creation of ortho-substituted pyrazole derivatives .
  • Formation of Heterocycles : The compound is also instrumental in synthesizing other heterocycles, which are crucial in drug discovery and materials science .

Pharmacological Potential
Research indicates that derivatives of this compound exhibit significant biological activities, making them candidates for pharmaceutical development:

  • Antimicrobial Properties : Several studies have reported that pyrazole derivatives possess antimicrobial effects against various pathogens .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is vital in treating chronic diseases .
  • Anticancer Activity : Research has highlighted the anticancer potential of pyrazole derivatives, with specific studies focusing on their efficacy against different cancer cell lines .

Material Science

Development of Novel Materials
The compound's reactivity allows it to be used in developing advanced materials, such as fluorescent complexes:

  • Fluorescent Boron Complexes : A study demonstrated the synthesis of novel fluorescent boron complexes using this compound as a starting material. These complexes have potential applications in optoelectronics and sensing technologies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisBuilding block for complex organic molecules
Biological ActivityAntimicrobial and anti-inflammatory properties
Pharmaceutical ResearchAnticancer activity against various cell lines
Material ScienceSynthesis of fluorescent boron complexes

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives revealed that compounds derived from this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell walls and inhibition of enzyme activity essential for bacterial growth .

Case Study 2: Fluorescent Complexes

In another research project, a series of fluorescent boron complexes were synthesized through a one-pot reaction involving this compound. These complexes demonstrated promising optical properties suitable for applications in bioimaging and photonics .

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    3-hydroxy-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, which can influence its solubility and interaction with other molecules.

    1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde:

Uniqueness

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the pyrazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research and industry .

Biological Activity

3-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by its pyrazole ring, which is substituted with a hydroxyl group at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 4-position. This unique structure contributes to its diverse biological activities and applications in medicinal chemistry and material science.

  • Molecular Formula : C5_5H6_6N2_2O2_2
  • Molecular Weight : 126.11 g/mol
  • Functional Groups : Hydroxyl (-OH), Aldehyde (-CHO)

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with formaldehyde and a hydroxylating agent under controlled conditions. This process can be optimized for yield and purity through various purification techniques such as crystallization.

The biological activity of this compound is largely attributed to the interaction of its functional groups with biological macromolecules, such as enzymes and receptors. The hydroxyl and aldehyde groups can form hydrogen bonds, influencing enzyme activity and potentially leading to various biochemical reactions that modulate physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds can exhibit significant antimicrobial properties. For instance, compounds synthesized from this compound have been tested against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, showing promising results in inhibiting growth .

Anticancer Potential

The compound has also been explored for its anticancer properties. Research highlights the potential of pyrazole derivatives in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound may enhance its efficacy as an anticancer agent due to its ability to interact with specific cellular targets .

Enzyme Inhibition

Enzymatic inhibition studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of the hydroxyl group is crucial for binding interactions, facilitating the inhibition process .

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy of synthesized pyrazole derivatives.
    • Findings : Compounds showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
  • Anticancer Activity Assessment :
    • Objective : Assess the cytotoxic effects of this compound on cancer cell lines.
    • Results : The compound exhibited IC50_{50} values in the micromolar range against various cancer cell lines, indicating strong potential for further development as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
3-Methyl-1H-pyrazole-4-carbaldehydeLacks hydroxyl groupModerate antimicrobial activity
3-Hydroxy-1H-pyrazole-4-carbaldehydeHydroxyl and aldehyde groups presentSignificant antimicrobial and anticancer activity
1-(2-Hydroxyethyl)-3-methyl...Contains ethyl group instead of methylLimited biological activity compared to target compound

Q & A

Q. What are the established synthetic routes for 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a formylating agent (e.g., POCl3/DMF). Key factors include:

  • Temperature control (optimal range: 50–70°C) to minimize side reactions like over-chlorination.
  • Stoichiometric ratios of reagents (e.g., excess DMF improves formylation efficiency).
  • Workup procedures (e.g., neutralization with NaHCO3 to isolate the aldehyde). Yields typically range from 60–80% under optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while the pyrazole ring protons appear as distinct singlets (δ 6.5–8.0 ppm).
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch).
  • X-ray crystallography : Used to confirm molecular geometry and hydrogen bonding (e.g., O-H···N interactions). Crystallographic data can be refined using SHELXL or ORTEP-3 .

Q. What are the known biological activities of pyrazole-4-carbaldehyde derivatives?

Pyrazole-4-carbaldehydes exhibit antimicrobial , anti-inflammatory , and antioxidant properties. The aldehyde group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites). Substitutions on the pyrazole ring (e.g., aryloxy groups) modulate potency .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Discrepancies often arise from polymorphism or solvatomorphism . Strategies include:

  • Conducting temperature-dependent XRD to identify phase transitions.
  • Comparing theoretical DFT calculations (e.g., Hirshfeld surface analysis) with experimental data to validate hydrogen-bonding patterns.
  • Using high-resolution mass spectrometry (HRMS) to rule out impurities. Example: A study resolved conflicting NMR signals by confirming a keto-enol tautomerism using dynamic NMR at low temperatures .

Q. What are the challenges in optimizing regioselectivity during nucleophilic substitution on pyrazole-4-carbaldehydes?

Competing reactions (e.g., aldol condensation or oxidation) require precise control:

  • Catalyst selection : K2CO3 or Cs2CO3 promotes nucleophilic substitution over side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase byproduct formation.
  • Protecting groups : Temporarily masking the aldehyde (e.g., as an acetal) improves regioselectivity. Recent work achieved >90% regioselectivity for phenoxy derivatives using microwave-assisted synthesis .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

  • Steric hindrance : Bulky substituents on the pyrazole ring (e.g., phenyl groups) reduce reactivity at the C4 aldehyde position.
  • Electronic effects : Electron-withdrawing groups (e.g., Cl, CF3) increase electrophilicity, accelerating reactions like Knorr pyrrole synthesis .
  • Solvent interactions : Protic solvents stabilize intermediates via hydrogen bonding, altering reaction pathways. A 2023 study demonstrated that trifluoromethyl groups enhance electrophilicity, enabling novel hydrazone derivatives .

Q. What methodologies address low reproducibility in pharmacological assays for pyrazole-4-carbaldehyde derivatives?

  • Standardized bioassay protocols : Use of positive controls (e.g., ascorbic acid for antioxidant assays) and fixed solvent systems (e.g., DMSO at <1% v/v).
  • Dose-response curves : Validate activity across multiple concentrations to rule out false positives.
  • In silico docking : Predict binding affinities to prioritize compounds for in vivo testing. Example: A 2021 study improved reproducibility by correlating MIC values with molecular docking scores against bacterial FabH enzymes .

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